molecular formula C12H15FO2 B15260445 [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol

Cat. No.: B15260445
M. Wt: 210.24 g/mol
InChI Key: QHCCPBVXCOUVTP-UWVGGRQHSA-N
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Preparation Methods

The synthesis of [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol typically involves the following steps:

Chemical Reactions Analysis

[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Scientific Research Applications

[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The oxane ring and methanol group may also contribute to the compound’s overall biological activity by influencing its solubility and binding properties .

Comparison with Similar Compounds

[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

[(2S,5R)-5-(2-fluorophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15FO2/c13-12-4-2-1-3-11(12)9-5-6-10(7-14)15-8-9/h1-4,9-10,14H,5-8H2/t9-,10-/m0/s1

InChI Key

QHCCPBVXCOUVTP-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=CC=C2F)CO

Canonical SMILES

C1CC(OCC1C2=CC=CC=C2F)CO

Origin of Product

United States

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